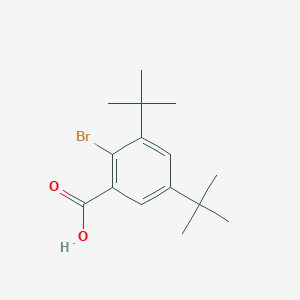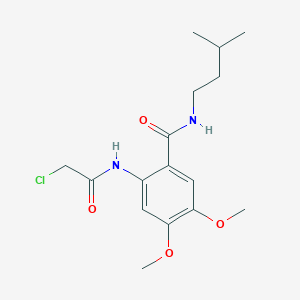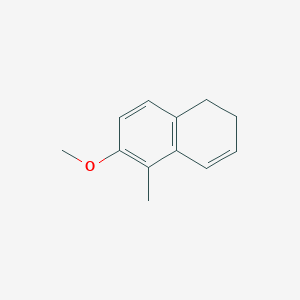
6-Methoxy-5-methyl-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methyl-1,2-dihydronaphthalene typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where 6-methoxy-2-naphthaldehyde reacts with a Grignard reagent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.
化学反応の分析
Types of Reactions
6-Methoxy-5-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, especially at the positions adjacent to the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-Methoxy-5-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 6-Methoxy-5-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular pathways are still ongoing, but it is known to interact with certain proteins and nucleic acids, influencing their function .
類似化合物との比較
Similar Compounds
- 6-Methoxy-1,2-dihydronaphthalene
- 6-Methoxy-2-naphthylacetic acid
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
6-Methoxy-5-methyl-1,2-dihydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
63319-99-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
6-methoxy-5-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h4,6-8H,3,5H2,1-2H3 |
InChIキー |
DHIZQJRZLHVTBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C=CCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



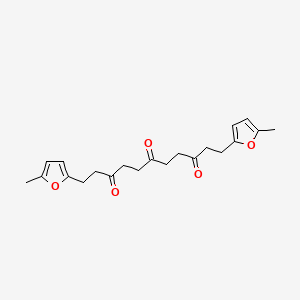
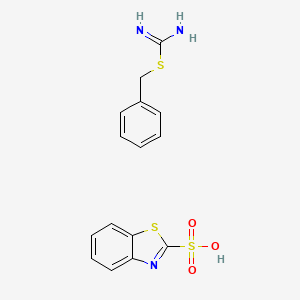
-](/img/structure/B14514910.png)

![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)

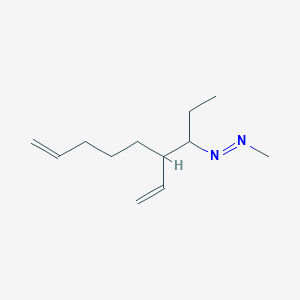
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
